Isopropyl 2-chloroacetoacetate Isopropyl 2-chloroacetoacetate
Brand Name: Vulcanchem
CAS No.: 70697-72-2
VCID: VC3918856
InChI: InChI=1S/C7H11ClO3/c1-4(2)11-7(10)6(8)5(3)9/h4,6H,1-3H3
SMILES: CC(C)OC(=O)C(C(=O)C)Cl
Molecular Formula: C7H11ClO3
Molecular Weight: 178.61 g/mol

Isopropyl 2-chloroacetoacetate

CAS No.: 70697-72-2

Cat. No.: VC3918856

Molecular Formula: C7H11ClO3

Molecular Weight: 178.61 g/mol

* For research use only. Not for human or veterinary use.

Isopropyl 2-chloroacetoacetate - 70697-72-2

Specification

CAS No. 70697-72-2
Molecular Formula C7H11ClO3
Molecular Weight 178.61 g/mol
IUPAC Name propan-2-yl 2-chloro-3-oxobutanoate
Standard InChI InChI=1S/C7H11ClO3/c1-4(2)11-7(10)6(8)5(3)9/h4,6H,1-3H3
Standard InChI Key XHUMMHPAJGZLFR-UHFFFAOYSA-N
SMILES CC(C)OC(=O)C(C(=O)C)Cl
Canonical SMILES CC(C)OC(=O)C(C(=O)C)Cl

Introduction

Chemical Identity and Structural Characteristics

Isopropyl 2-chloroacetoacetate belongs to the class of α-chlorocarbonyl compounds, characterized by a chlorine atom adjacent to a carbonyl group. This structural motif confers heightened electrophilicity, facilitating nucleophilic substitutions and additions . The compound’s IUPAC name, 2-chloro-1-methylethyl acetate, reflects its isopropyl ester backbone and chloroacetyl functional group. Key identifiers include:

  • CAS Registry: 105-48-6

  • Molecular Formula: C₅H₉ClO₂

  • Molecular Weight: 136.58 g/mol

  • Boiling Point: 149–150°C (lit.)

  • Density: 1.096 g/mL at 25°C .

Spectroscopic data, including FTIR and NMR, confirm the presence of characteristic absorption bands for the ester carbonyl (≈1740 cm⁻¹) and C-Cl (≈750 cm⁻¹) groups . The chlorine atom’s electron-withdrawing effect polarizes the carbonyl, enhancing reactivity toward amines, alcohols, and other nucleophiles .

Synthesis and Catalytic Optimization

Esterification with Lanthanum Dodecyl Sulfate (LDDS)

The most efficient synthesis route involves esterifying chloroacetic acid with isopropanol using LDDS, a water-tolerant Lewis acid catalyst . Optimized conditions include:

  • Molar Ratio (Isopropanol:Chloroacetic Acid): 1.2:1

  • Catalyst Loading: 1.0% (relative to chloroacetic acid)

  • Reaction Time: 2.5 hours

  • Water-Carrying Agent: 5 mL cyclohexane

  • Temperature: Reflux (≈150°C) .

Under these conditions, the reaction achieves a 98.3% conversion rate, outperforming traditional Brønsted acids like sulfuric acid. LDDS’s stability in aqueous environments and reusability (up to five cycles without significant activity loss) make it an industrially viable catalyst .

Comparative Analysis of Catalysts

Catalyst TypeConversion Rate (%)Reaction Time (h)Reusability
LDDS98.32.5Excellent
H₂SO₄95.13.0Poor
Zeolite H-Y89.44.0Moderate
Ionic Liquids92.73.5Good

LDDS’s superiority stems from its dual acid-surfactant properties, which enhance mass transfer and reduce side reactions .

Physicochemical Properties and Reactivity

Physical Properties

PropertyValue
Boiling Point149–150°C
Density (25°C)1.096 g/mL
Refractive Index (n₀)1.419
Flash Point71°C (closed cup)
Solubility in Water2.1 g/L (20°C)

The compound’s low water solubility and high vapor pressure (≈0.8 kPa at 25°C) necessitate careful handling to prevent inhalation exposure .

Reactivity Profile

  • Nucleophilic Substitution: The chlorine atom undergoes facile displacement with amines, yielding acetamide derivatives . For example, reaction with isopropylamine produces N-isopropyl-2-chloroacetamide (CAS 2895-21-8) .

  • Ester Hydrolysis: In acidic or basic media, the ester hydrolyzes to chloroacetic acid and isopropanol. Alkaline conditions accelerate hydrolysis, generating chloride ions .

  • Polymerization: Under radical initiators, the α-chloroester participates in chain-growth polymerization, forming poly(acrylic acid) analogs .

Industrial and Research Applications

Agrochemicals

Isopropyl 2-chloroacetoacetate serves as a precursor to herbicides such as VEL-5051 and CGA-92194, which inhibit acetolactate synthase in weeds . Its derivatives also function as protoporphyrinogen oxidase (PPO) inhibitors, disrupting chlorophyll biosynthesis in plants .

Pharmaceuticals

The compound is a key intermediate in synthesizing xanthine-based vasodilators (e.g., doxophylline) and antineoplastic agents. Chloroacetylation of amine groups enhances drug bioavailability and reduces toxicity .

Materials Science

In polymer chemistry, it acts as a crosslinking agent for starch ethers, improving wet strength in paper coatings . Its incorporation into polyurethane foams enhances flame retardancy due to chlorine’s radical-scavenging properties.

Comparative Analysis with Analogous Esters

CompoundMolecular FormulaBoiling Point (°C)Density (g/mL)Primary Use
Isopropyl 2-ChloroacetoacetateC₅H₉ClO₂149–1501.096PPO Inhibitors
Ethyl ChloroacetateC₄H₇ClO₂143–1451.158Solvents
Methyl ChloroacetateC₃H₅ClO₂129–1311.233Pharmaceutical Intermediates
Butyl ChloroacetateC₆H₁₁ClO₂167–1691.072Plasticizers

The isopropyl derivative’s balanced volatility and steric hindrance make it ideal for controlled-release formulations.

Recent Advances and Future Directions

Recent studies focus on green chemistry approaches, such as enzymatic esterification using lipases, to reduce energy consumption . Additionally, metal-organic frameworks (MOFs) functionalized with sulfonic acid groups show promise as recyclable catalysts. Future research aims to expand its role in biodegradable polymers and targeted drug delivery systems.

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